molecular formula C16H17NO4 B5606000 3-[1-(carboxymethyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid

3-[1-(carboxymethyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid

Cat. No. B5606000
M. Wt: 287.31 g/mol
InChI Key: PCXIOEHMINECRC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrole derivatives involves complex organic reactions, providing insights into the compound's formation. For example, the synthesis of pyrrolo[1,2-a]indoles through the Vilsmeier formylation of some 3-methylindol-2-yl ketones and 3(3-methylindol-2-yl)propenoic ester represents a related synthetic approach, highlighting the versatility of pyrrole synthesis techniques (Kazembe & Taylor, 1980).

Molecular Structure Analysis

The molecular structure of pyrrole derivatives has been extensively studied, providing valuable information on the arrangement of atoms and the overall geometry of these compounds. For instance, the crystal structure analysis of related compounds reveals details about the pyrrole ring and its interactions within the molecule, contributing to our understanding of the structural characteristics of such molecules (Zeng Xiang, 2005).

Chemical Reactions and Properties

Pyrrole derivatives participate in various chemical reactions, reflecting their reactivity and functional group compatibility. The study of hydrogen bonding in related pyrrolidine derivatives, as demonstrated through NMR spectroscopy and X-ray crystallography, reveals the significance of intramolecular and intermolecular interactions in dictating the chemical behavior of these compounds (Dobbin et al., 1993).

Physical Properties Analysis

The physical properties of pyrrole derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. The synthesis and characterization of related compounds provide insights into the factors influencing these properties, such as molecular symmetry and hydrogen bonding patterns (Kumarasinghe et al., 2009).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, define the utility of pyrrole derivatives in various chemical syntheses and applications. Research on compounds like 3-[1-(4-Sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid highlights the diverse chemical behaviors and potential applications of these molecules (Kumarasinghe et al., 2009).

Safety and Hazards

The safety and hazards associated with “3-[1-(carboxymethyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid” are not explicitly mentioned in the available resources. Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

Future Directions

Pyrrole-containing compounds, such as “3-[1-(carboxymethyl)-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid”, are considered as a potential source of biologically active compounds . Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders . This suggests that there could be significant future research directions in the development of new drugs and therapies using this compound.

properties

IUPAC Name

3-[1-(carboxymethyl)-5-(4-methylphenyl)pyrrol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-11-2-4-12(5-3-11)14-8-6-13(7-9-15(18)19)17(14)10-16(20)21/h2-6,8H,7,9-10H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXIOEHMINECRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(N2CC(=O)O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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